REACTION_CXSMILES
|
Br[C:2]1[C:7]([O:8][CH3:9])=[CH:6][CH:5]=[CH:4][C:3]=1[NH:10][C:11](=[S:16])[C:12]([F:15])([F:14])[F:13].N1C2C(=CC=C3C=2N=CC=C3)C=CC=1.C(=O)([O-])[O-].[Cs+].[Cs+]>COCCOC.[Cu](I)I>[CH3:9][O:8][C:7]1[C:2]2[S:16][C:11]([C:12]([F:15])([F:14])[F:13])=[N:10][C:3]=2[CH:4]=[CH:5][CH:6]=1 |f:2.3.4|
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Name
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N-(2-bromo-3-methoxyphenyl)-2,2,2-trifluoroethanethioamide
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Quantity
|
748 mg
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=CC=C1OC)NC(C(F)(F)F)=S
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Name
|
|
Quantity
|
88.4 mg
|
Type
|
reactant
|
Smiles
|
N1=CC=CC2=CC=C3C=CC=NC3=C12
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Name
|
cesium carbonate
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Quantity
|
1.55 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[Cs+].[Cs+]
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Name
|
|
Quantity
|
11.9 mL
|
Type
|
solvent
|
Smiles
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COCCOC
|
Name
|
|
Quantity
|
45.3 mg
|
Type
|
catalyst
|
Smiles
|
[Cu](I)I
|
Control Type
|
UNSPECIFIED
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Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Nitrogen was bubbled through the reaction for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
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Details
|
The mixture was cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification via silica gel chromatography (Gradient: 0% to 30% diethyl ether in hexanes)
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Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=CC=2N=C(SC21)C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |